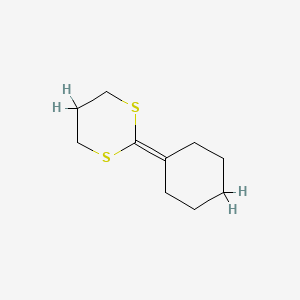
2-Heptyn-1-ol, 6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptyn-1-ol, 6-methyl- is an organic compound with the molecular formula C8H14O It is a derivative of heptynol, characterized by the presence of a hydroxyl group (-OH) attached to a heptyn chain with a methyl group at the sixth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Heptyn-1-ol, 6-methyl- can be synthesized through various methods. One common approach involves the alkylation of propargyl alcohol with a suitable alkyl halide under basic conditions. Another method includes the reduction of 6-methyl-2-heptyn-1-one using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In industrial settings, the production of 2-Heptyn-1-ol, 6-methyl- often involves catalytic hydrogenation of 6-methyl-2-heptyn-1-one. This process is typically carried out in the presence of a palladium catalyst under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Heptyn-1-ol, 6-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation techniques.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: 6-Methyl-2-heptyn-1-one or 6-methyl-2-heptynal.
Reduction: 6-Methyl-2-hepten-1-ol or 6-methylheptanol.
Substitution: 6-Methyl-2-heptyn-1-chloride or 6-methyl-2-heptyn-1-bromide.
Wissenschaftliche Forschungsanwendungen
2-Heptyn-1-ol, 6-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Heptyn-1-ol, 6-methyl- depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the hydroxyl group and the triple bond allows it to form hydrogen bonds and engage in π-π interactions, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Heptyn-1-ol: Lacks the methyl group at the sixth position, resulting in different chemical and physical properties.
6-Heptyn-1-ol: Similar structure but with the triple bond at a different position.
6-Methyl-2-hepten-1-ol: Contains a double bond instead of a triple bond.
Uniqueness
2-Heptyn-1-ol, 6-methyl- is unique due to the combination of the hydroxyl group, the triple bond, and the methyl group at the sixth position
Eigenschaften
CAS-Nummer |
34452-36-3 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
6-methylhept-2-yn-1-ol |
InChI |
InChI=1S/C8H14O/c1-8(2)6-4-3-5-7-9/h8-9H,4,6-7H2,1-2H3 |
InChI-Schlüssel |
MVBRYNZPDUGVCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


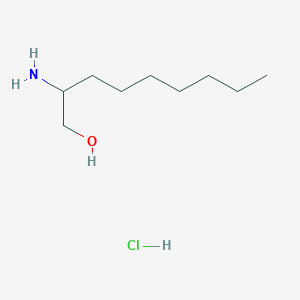
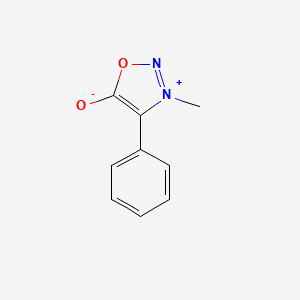
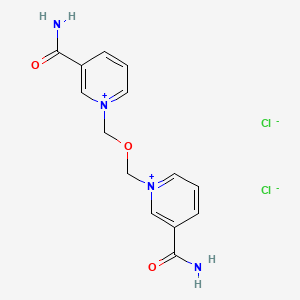
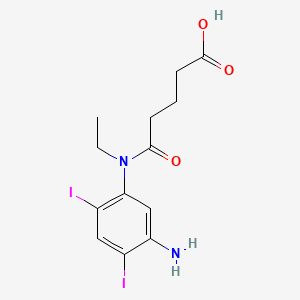
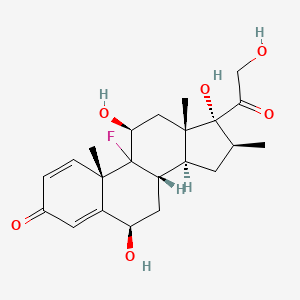
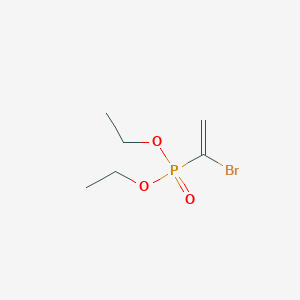
![[(1R,2R)-2-Phenylcyclohexyl]methanol](/img/structure/B14678093.png)
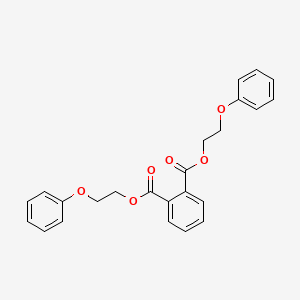
![S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate](/img/structure/B14678106.png)
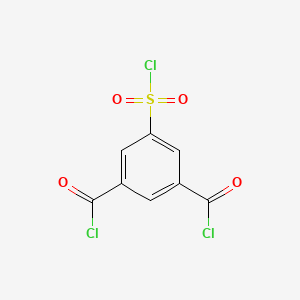
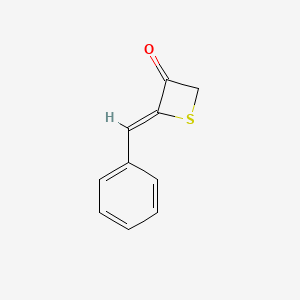
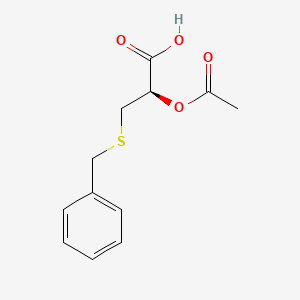
![4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678133.png)
